4-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-(3-fluorophenyl)-3,6-dimethyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is a complex organic compound characterized by its unique structure, which includes a pyrazolo[3,4-d][1,3]thiazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE typically involves multi-step organic reactions. The process begins with the preparation of the core pyrazolo[3,4-d][1,3]thiazine structure, followed by the introduction of the chlorophenyl, fluorophenyl, and methoxyphenyl groups under controlled conditions. Common reagents used in these reactions include halogenating agents, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it could inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares the methoxyphenyl group but differs in the core structure.
Chloroform: Contains a chlorinated carbon but lacks the complex aromatic structure.
Epibatidine: An alkaloid with potent biological activity, similar in its potential therapeutic applications.
Uniqueness
4-{4-[(2-CHLOROPHENYL)METHOXY]PHENYL}-1-(3-FLUOROPHENYL)-3,6-DIMETHYL-1H,4H-PYRAZOLO[3,4-D][1,3]THIAZINE is unique due to its combination of functional groups and the pyrazolo[3,4-d][1,3]thiazine core. This structure imparts specific chemical and biological properties that distinguish it from other compounds.
Properties
Molecular Formula |
C26H21ClFN3OS |
---|---|
Molecular Weight |
478.0 g/mol |
IUPAC Name |
4-[4-[(2-chlorophenyl)methoxy]phenyl]-1-(3-fluorophenyl)-3,6-dimethyl-4H-pyrazolo[3,4-d][1,3]thiazine |
InChI |
InChI=1S/C26H21ClFN3OS/c1-16-24-25(18-10-12-22(13-11-18)32-15-19-6-3-4-9-23(19)27)33-17(2)29-26(24)31(30-16)21-8-5-7-20(28)14-21/h3-14,25H,15H2,1-2H3 |
InChI Key |
LMIMZKXGAOQNBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(SC(=N2)C)C3=CC=C(C=C3)OCC4=CC=CC=C4Cl)C5=CC(=CC=C5)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.